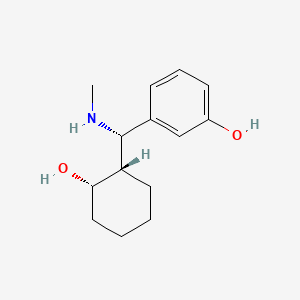![molecular formula C21H30O2 B14415422 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid CAS No. 82355-92-8](/img/structure/B14415422.png)
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid is a chemical compound characterized by its unique bicyclic structure. This compound is part of the benzoic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry. The bicyclo[2.2.2]octane moiety in its structure is a privileged scaffold found in many natural products and synthetic compounds, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexylbicyclo[222]octan-1-yl)benzoic acid typically involves the formation of the bicyclo[22One common method involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes, mediated by enamine/iminium catalysis . This method allows for the enantioselective synthesis of the bicyclo[2.2.2]octane core under mild and operationally simple conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of metal-free conditions and organic bases can enhance the scalability and environmental friendliness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclo[2.2.2]octane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various substituted benzoic acids, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane core can interact with enzymes and receptors, modulating their activity. For example, similar compounds have been shown to inhibit enzymes like FabF and FabH, which are involved in fatty acid biosynthesis . This inhibition can lead to antibacterial effects by disrupting the synthesis of essential fatty acids in bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclo[2.2.2]octane core and have similar synthetic routes and applications.
Benzoic acid derivatives: Compounds like 4-(4-methylbicyclo[2.2.2]octan-1-yl)benzoic acid have similar structures but differ in the substituents on the bicyclo[2.2.2]octane core.
Uniqueness
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid is unique due to its specific hexyl substitution on the bicyclo[2.2.2]octane core, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
| 82355-92-8 | |
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
4-(4-hexyl-1-bicyclo[2.2.2]octanyl)benzoic acid |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)18-8-6-17(7-9-18)19(22)23/h6-9H,2-5,10-16H2,1H3,(H,22,23) |
Clé InChI |
CQNGKIIAAWZYFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[1-(methylphenyl)ethyl]phenol](/img/no-structure.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)



![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
